1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone
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Description
1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Memory and Learning Enhancement
Compounds with structural features similar to the specified chemical have been explored for their potential in improving cognitive functions. For instance, derivatives of 4-methylpiperidine have been studied for their effects on learning and memory reconstruction dysfunction in animal models. These studies suggest potential therapeutic applications for cognitive impairments or enhancing cognitive performance (Zhang Hong-ying, 2012).
Antibacterial Activity
Another area of interest is the antimicrobial potential of compounds incorporating piperidine and sulfonamide groups. Research into 1,3,4-oxadiazole derivatives with sulfamoyl and piperidine functionalities indicates valuable antibacterial activities, suggesting these compounds could be developed into new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Neuroprotective Agents
Derivatives containing indole and piperidine moieties have also been explored for their neuroprotective properties. Certain compounds were identified as highly potent ligands for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, demonstrating antioxidant properties in addition to their receptor affinity. This suggests their potential as dual-effective neuroprotective agents, particularly relevant in the context of treating neurodegenerative diseases (M. R. Buemi et al., 2013).
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-17-8-12-24(13-9-17)21(26)15-25-14-20(18-6-2-3-7-19(18)25)30(28,29)16-22(27)23-10-4-5-11-23/h2-3,6-7,14,17H,4-5,8-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGNPDYUJFJVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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